Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate is a significant compound in organic chemistry, particularly noted for its utility in synthesizing fluorinated compounds. It is classified as an ester and belongs to the category of cyclohexane derivatives. The compound's molecular formula is , and it has a molecular weight of approximately 240.22 g/mol. Its purity is typically around 95%, making it suitable for various research applications, especially in medicinal chemistry and material sciences .
The synthesis of Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate can be achieved through several methods, often involving the reaction of cyclohexane derivatives with trifluoromethoxy reagents. One common approach includes:
This method allows for the efficient formation of the desired ester with high yields .
The molecular structure of Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate can be represented by several notations:
InChI=1S/C10H15F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h7-8H,2-6H2,1H3
LNHNSNMRTAEGAX-UHFFFAOYSA-N
CCOC(=O)C1CCC(CC1)OC(F)(F)F
The compound features a cyclohexane ring substituted with a trifluoromethoxy group and an ethyl ester functional group, contributing to its unique chemical properties .
Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate participates in various chemical reactions typical for esters and fluorinated compounds:
These reactions highlight the compound's role as a building block in organic synthesis .
The mechanism of action for Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate primarily revolves around its reactivity due to the presence of the trifluoromethoxy group. This group enhances electrophilicity, making the compound an excellent candidate for nucleophilic attack:
This mechanism is crucial for its application in synthesizing fluorinated pharmaceuticals and agrochemicals .
Ethyl 4-(trifluoromethoxy)cyclohexane-1-carboxylate finds various applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0